molecular formula C8H12O3 B2620123 5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2580254-18-6

5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2620123
CAS No.: 2580254-18-6
M. Wt: 156.181
InChI Key: WTVNIPCSHLNRQZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[211]hexane core with an oxabicyclo moiety and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to form the bicyclic structure. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process, leading to the formation of the desired bicyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific combination of a bicyclic structure with an oxabicyclo moiety and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5,5-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7(2)5-3-8(7,6(9)10)11-4-5/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVNIPCSHLNRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1(OC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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